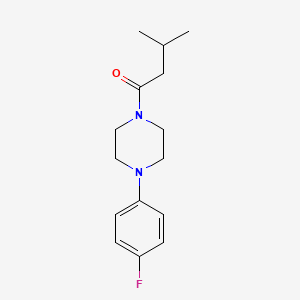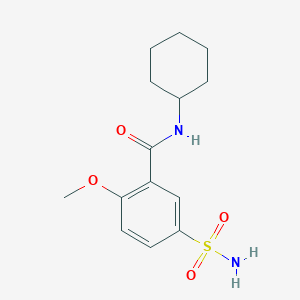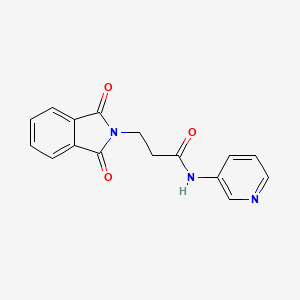![molecular formula C16H12BrClN4O B5598957 N-{5-bromo-2-[(2-chlorobenzyl)oxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5598957.png)
N-{5-bromo-2-[(2-chlorobenzyl)oxy]benzylidene}-4H-1,2,4-triazol-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{5-bromo-2-[(2-chlorobenzyl)oxy]benzylidene}-4H-1,2,4-triazol-4-amine belongs to a class of compounds with significant interest in the field of medicinal chemistry and materials science due to their unique structural and functional properties. These compounds often exhibit a range of biological activities and can be utilized in various chemical reactions due to their reactive functional groups.
Synthesis Analysis
The synthesis of related triazole derivatives typically involves palladium-catalyzed cross-coupling reactions, as demonstrated by Karczmarzyk et al. (2011), where palladium cross-coupling amination was used to synthesize a complex triazine compound with specific geometric configurations and hydrogen bonding patterns that influence its molecular conformation (Karczmarzyk, Wolińska, & Fruziński, 2011).
Molecular Structure Analysis
The molecular structure of related compounds can be determined using single-crystal X-ray diffraction, which provides detailed insights into the spatial arrangement of atoms within the molecule, as well as intramolecular and intermolecular interactions, such as hydrogen bonding and π-π stacking. For example, Bakheit et al. (2023) employed SCXRD and Hirshfeld surface analysis to explore the structure-reactivity relationship of a complex organic compound, revealing significant intermolecular interactions and energy framework calculations (Bakheit, Attwa, Kadi, & Alkahtani, 2023).
科学的研究の応用
Corrosion Inhibition
Triazole Schiff bases, including derivatives like N-{5-bromo-2-[(2-chlorobenzyl)oxy]benzylidene}-4H-1,2,4-triazol-4-amine, have been studied for their effectiveness as corrosion inhibitors. In a study, various triazole Schiff bases were investigated for their ability to inhibit corrosion on mild steel in acidic media. These compounds showed increased inhibition efficiency with higher concentrations and demonstrated adsorption following the Langmuir isotherm. This research indicates the potential application of such compounds in protecting metals from corrosion in industrial settings (Chaitra, Mohana, & Tandon, 2015).
Antimicrobial Activities
Another significant application of this compound is in the domain of antimicrobial activities. Studies on 1,2,4-Triazole derivatives, including similar compounds, have revealed their potential in combating microbial infections. These compounds have been synthesized and tested against various microorganisms, showing promising results as antimicrobial agents (Bektaş et al., 2010).
Detection of Explosives
Research has also explored the use of related compounds in the synthesis of luminescent covalent-organic polymers (COPs) for detecting nitroaromatic explosives. These polymers, incorporating bromophenylamine units, exhibited high sensitivity and fast response times in detecting explosives like picric acid and TNT. This application is vital for security and surveillance purposes (Xiang & Cao, 2012).
CCR5 Antagonists
Additionally, derivatives of N-{5-bromo-2-[(2-chlorobenzyl)oxy]benzylidene}-4H-1,2,4-triazol-4-amine have been synthesized for use as CCR5 antagonists. This application is particularly relevant in the field of medicinal chemistry, as CCR5 antagonists are important for treating conditions like HIV (Bi, 2015).
Organic Synthesis
The compound and its derivatives find applications in various organic synthesis processes. For instance, they are used in the Hartwig-Buchwald amination of bromo- and chloroarenes on solid supports. This method is crucial for producing a diverse set of benzotriazoles, which are important in pharmaceuticals and materials science (Zimmermann & Bräse, 2007).
特性
IUPAC Name |
(E)-1-[5-bromo-2-[(2-chlorophenyl)methoxy]phenyl]-N-(1,2,4-triazol-4-yl)methanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrClN4O/c17-14-5-6-16(23-9-12-3-1-2-4-15(12)18)13(7-14)8-21-22-10-19-20-11-22/h1-8,10-11H,9H2/b21-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHIKDTMFQUJLKT-ODCIPOBUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=C(C=C(C=C2)Br)C=NN3C=NN=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)COC2=C(C=C(C=C2)Br)/C=N/N3C=NN=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(E)-{5-bromo-2-[(2-chlorobenzyl)oxy]phenyl}methylidene]-4H-1,2,4-triazol-4-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5,6,9-trimethyl-3-phenyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5598877.png)
![3-isopropyl-N-[(4-phenyl-1,3-thiazol-5-yl)methyl]-5-isoxazolecarboxamide](/img/structure/B5598878.png)

![2-(4-chlorophenyl)-6-(2-hydroxyethyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5598897.png)


![N-[3-(2-methoxyphenyl)-2-propen-1-ylidene]-4-(1-naphthylmethyl)-1-piperazinamine](/img/structure/B5598916.png)
![8-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5598919.png)

![3-(2-furyl)-2-methylacrylaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5598928.png)
![N-[7-(4-chlorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]acetamide](/img/structure/B5598936.png)
![(3R*,4R*)-3-cyclobutyl-4-methyl-1-(tetrazolo[1,5-a]pyridin-7-ylcarbonyl)pyrrolidin-3-ol](/img/structure/B5598964.png)
![1-[(4-bromo-3-methoxyphenyl)sulfonyl]-1H-pyrazole](/img/structure/B5598967.png)
![N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-phenoxyacetamide](/img/structure/B5598974.png)